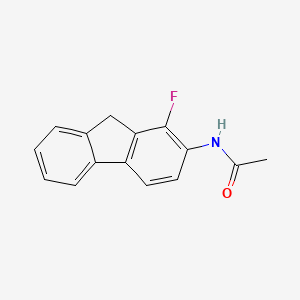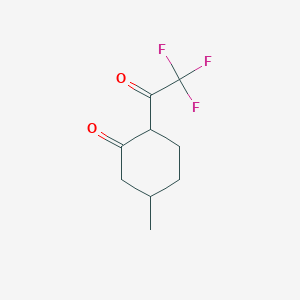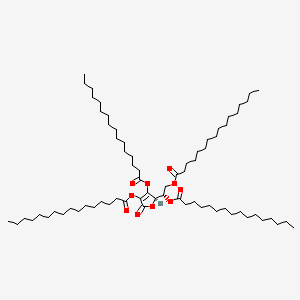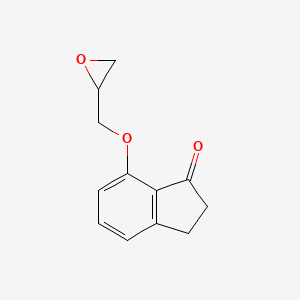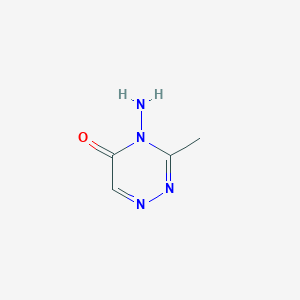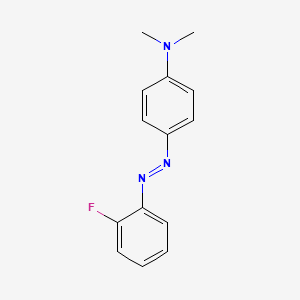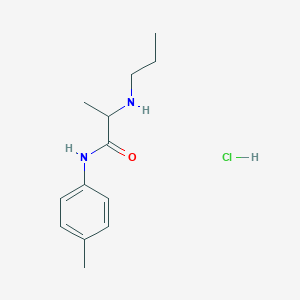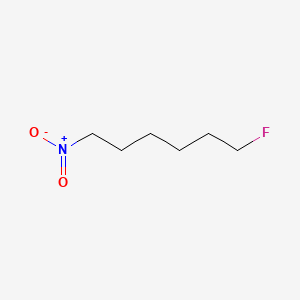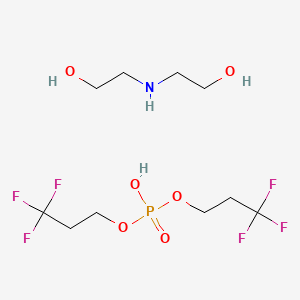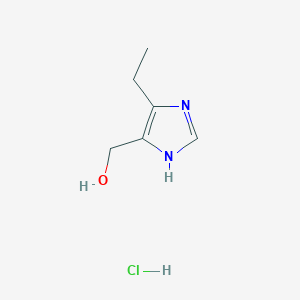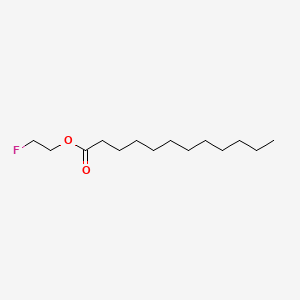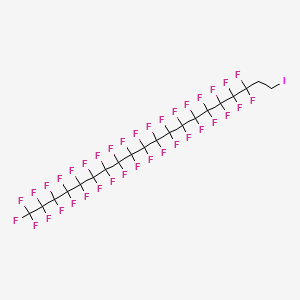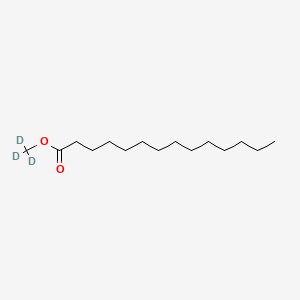![molecular formula C23H25N3O5S B13419869 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)
2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate, commonly known as Quetiapine Fumarate, is a pharmaceutical compound primarily used as an antipsychotic medication. It is effective in treating conditions such as schizophrenia, bipolar disorder, and major depressive disorder. The compound is known for its ability to modulate neurotransmitter activity in the brain, providing therapeutic effects for various psychiatric conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol involves multiple steps. One common method starts with the reaction of dibenzo[b,f][1,4]thiazepine with piperazine to form the core structure. This intermediate is then reacted with ethylene oxide to introduce the ethanol group. The final product is obtained by treating the intermediate with fumaric acid to form the fumarate salt .
Industrial Production Methods
Industrial production of 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter receptors and signaling pathways.
Medicine: Extensively researched for its therapeutic effects in psychiatric disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The compound exerts its effects by antagonizing multiple neurotransmitter receptors in the brain, including dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, and adrenergic α1A, α1B, and α2C receptors. This broad receptor antagonism helps in modulating neurotransmitter activity, leading to its antipsychotic and mood-stabilizing effects .
類似化合物との比較
Similar Compounds
Clozapine: Another antipsychotic with a similar dibenzothiazepine structure.
Olanzapine: Shares structural similarities and is used for similar therapeutic indications.
Risperidone: Although structurally different, it has comparable pharmacological effects.
Uniqueness
2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate is unique due to its specific receptor binding profile and its ability to treat a wide range of psychiatric conditions with relatively fewer side effects compared to other antipsychotics .
特性
分子式 |
C23H25N3O5S |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H21N3OS.C4H4O4/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19;5-3(6)1-2-4(7)8/h1-8,23H,9-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
XEMUYAOHYBXLSC-WLHGVMLRSA-N |
異性体SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


